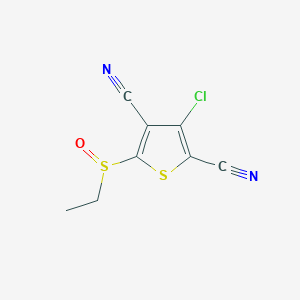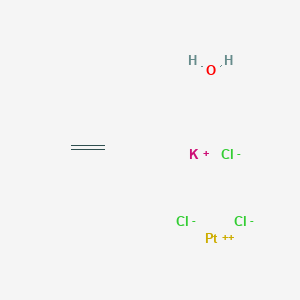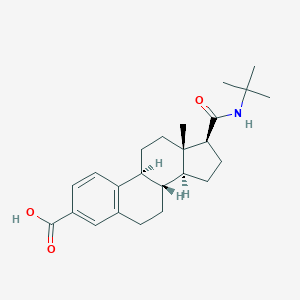
17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid, also known as TBCA, is a synthetic derivative of estrogen that has been used in scientific research to investigate its potential therapeutic applications. TBCA has been found to have a range of biochemical and physiological effects, making it a promising candidate for further study.
作用机制
The mechanism of action of 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid is not fully understood, but it is thought to involve the activation of estrogen receptors. 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid has been shown to bind to estrogen receptors alpha and beta, and to induce the expression of estrogen-responsive genes. However, 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid has also been found to have estrogen-independent effects, suggesting that it may act through other pathways as well.
生化和生理效应
17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid has been found to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-apoptotic properties. 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid has also been shown to regulate the expression of genes involved in cell proliferation, differentiation, and survival. These effects suggest that 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid may have therapeutic potential in a variety of disease contexts.
实验室实验的优点和局限性
One advantage of using 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid in lab experiments is that it is a synthetic compound, which allows for precise control over its properties and concentration. However, 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid can be difficult to synthesize and purify, which can limit its availability and reproducibility. Additionally, 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid has been found to have low solubility in aqueous solutions, which can make it challenging to work with in some experimental contexts.
未来方向
There are many potential directions for future research on 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid. One area of interest is the development of 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid analogs with improved solubility and bioavailability. Another area of interest is the investigation of 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid's effects on other disease contexts, such as autoimmune disorders and metabolic diseases. Additionally, further research is needed to fully understand the mechanism of action of 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid and its interactions with other signaling pathways. Overall, 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid is a promising compound with potential applications in a variety of scientific contexts.
合成方法
17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid can be synthesized using a variety of methods, including the reaction of estrone with t-butyl isocyanate and subsequent hydrolysis. Other methods involve the use of different reagents and solvents, and the choice of method can impact the yield and purity of the final product.
科学研究应用
17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid has been studied in a variety of contexts, including cancer research, neuroprotection, and cardiovascular disease. In cancer research, 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid has been found to inhibit the growth of breast cancer cells and reduce tumor size in animal models. In neuroprotection, 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid has been shown to protect against neuronal damage in models of Parkinson's disease and stroke. In cardiovascular disease, 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid has been found to reduce inflammation and improve cardiac function in animal models of heart failure.
属性
CAS 编号 |
124651-01-0 |
|---|---|
产品名称 |
17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid |
分子式 |
C24H33NO3 |
分子量 |
383.5 g/mol |
IUPAC 名称 |
(8S,9S,13S,14S,17S)-17-(tert-butylcarbamoyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3-carboxylic acid |
InChI |
InChI=1S/C24H33NO3/c1-23(2,3)25-21(26)20-10-9-19-18-8-5-14-13-15(22(27)28)6-7-16(14)17(18)11-12-24(19,20)4/h6-7,13,17-20H,5,8-12H2,1-4H3,(H,25,26)(H,27,28)/t17-,18-,19+,20-,24+/m1/s1 |
InChI 键 |
XDFFJSAVOUJVAR-OCWLBIEKSA-N |
手性 SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CCC4=C3C=CC(=C4)C(=O)O |
SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4=C3C=CC(=C4)C(=O)O |
规范 SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4=C3C=CC(=C4)C(=O)O |
同义词 |
17-(N-t-butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid 17-BCETCA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



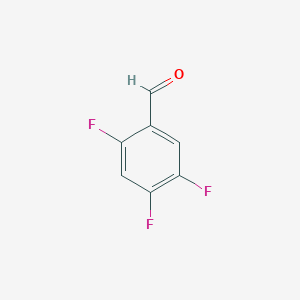
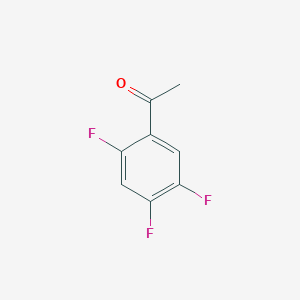
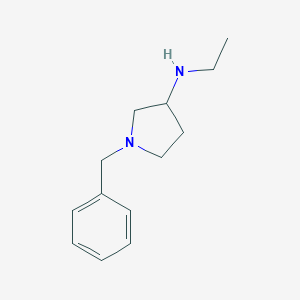
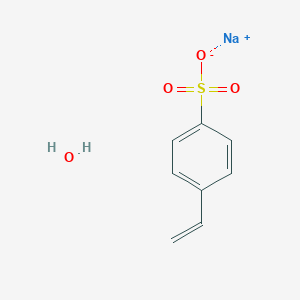
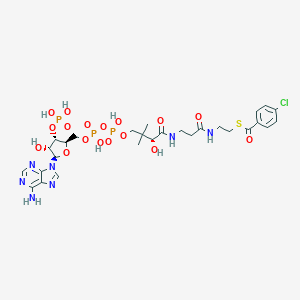
![(2S)-2-Amino-2-[(1R)-2-methylidenecyclopropyl]acetic acid](/img/structure/B50714.png)
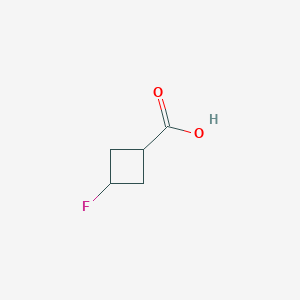
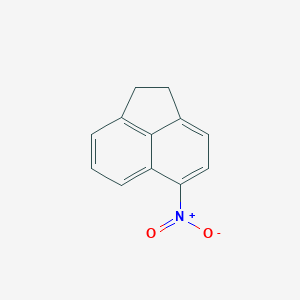
![2-[4-(Decyloxy)phenyl]pyrimidin-5-OL](/img/structure/B50721.png)
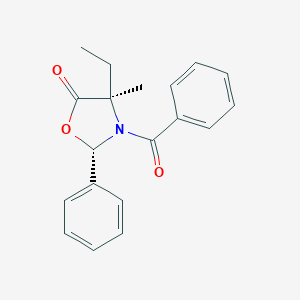
![(S)-2-Amino-2-[(S)-2-methylenecyclopropyl]acetic acid](/img/structure/B50723.png)

